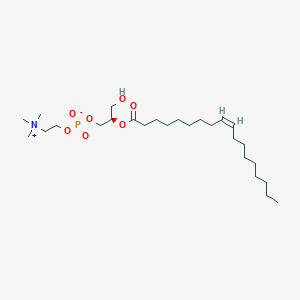

2-Oleoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULIDBRAXVDKBU-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647292 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-65-3 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Functions and Physiological Roles of 2 Oleoyl Sn Glycero 3 Phosphocholine

Contributions to Biological Membrane Structure and Function

The plasma membrane and the membranes of intracellular organelles are not merely passive barriers but are dynamic structures that actively participate in and regulate a myriad of cellular processes. Phosphatidylcholines, including 2-Oleoyl-sn-glycero-3-phosphocholine, are fundamental to these functions. wikipedia.orgcreative-proteomics.com

Phosphatidylcholines are the most abundant phospholipids (B1166683) in eukaryotic cell membranes and are integral to their structural integrity. creative-proteomics.com The amphipathic nature of these molecules, with a hydrophilic head and a hydrophobic tail, drives their self-assembly into a lipid bilayer, forming a stable yet flexible barrier. creative-proteomics.comcreative-proteomics.com The fluidity of this membrane is critical for numerous cellular functions and is significantly influenced by the fatty acid composition of its constituent phospholipids. creative-proteomics.comcreative-proteomics.com

Table 1: Influence of Phospholipid Composition on Membrane Properties

| Phospholipid Component | Effect on Membrane Fluidity | Contribution to Membrane Integrity |

|---|---|---|

| Saturated Fatty Acids | Decrease | Increase packing and stability |

| Unsaturated Fatty Acids | Increase | Introduce kinks, preventing tight packing |

| Phosphatidylcholine (PC) | Modulates | Major structural component |

| Phosphatidylethanolamine (PE) | Can decrease (promotes curvature) | Contributes to membrane structure |

| Cholesterol | Buffers fluidity (decreases at high temps, increases at low temps) | Fills gaps, reduces permeability |

The lipid bilayer acts as a selectively permeable barrier, and its permeability is influenced by its composition. frontiersin.org The packing of phospholipids, dictated by their fatty acid chains, affects the passage of small molecules across the membrane. nih.gov Membranes with a higher proportion of unsaturated fatty acids, like oleic acid, tend to be more permeable due to the looser packing of the lipid tails. researchgate.net

The phase behavior of the membrane, which can transition between a more ordered gel phase and a more fluid liquid-crystalline phase, is also dependent on its phospholipid composition. The presence of unsaturated fatty acids lowers the temperature at which this transition occurs, helping to maintain membrane fluidity at physiological temperatures. ontosight.ai Cholesterol plays a crucial role in modulating this phase behavior, preventing the membrane from becoming too rigid at low temperatures or too fluid at high temperatures. pnas.org

The lipid environment of the membrane has a profound impact on the structure and function of membrane-bound proteins, including receptors, channels, and enzymes. worktribe.comnih.gov The fluidity and thickness of the bilayer, which are influenced by the specific phosphatidylcholine species present, can affect the conformational changes that these proteins undergo to carry out their functions. frontiersin.org

Specific interactions between phospholipids and membrane proteins can also occur, where certain lipids may bind to particular sites on a protein to modulate its activity. worktribe.com The local lipid environment, or "lipid shell," surrounding a membrane protein can be different from the bulk membrane composition and is critical for its proper functioning. nih.gov Therefore, the presence and distribution of specific phosphatidylcholines like this compound can directly influence the activity of the proteins embedded within the membrane. frontiersin.org

Involvement in Cellular Signaling Pathways

Beyond their structural roles, phospholipids and their derivatives are key players in cellular signaling, acting as second messengers or ligands for specific receptors. researchgate.netlongdom.org

While phosphatidylcholine itself is a structural component, its metabolic products can be potent signaling molecules. metwarebio.com For instance, the action of phospholipase A2 on phosphatidylcholine generates lysophosphatidylcholine (B164491) (LPC) and a free fatty acid. proquest.com this compound can thus serve as a precursor to 1-oleoyl-lysophosphatidylcholine.

Lysophosphatidylcholines (LPCs), including species derived from this compound, have been identified as high-affinity ligands for the G protein-coupled receptor G2A. nih.govresearchgate.netelsevierpure.com This receptor is expressed in lymphocytes and plays a role in immunoregulation. nih.govnih.gov The binding of LPC to G2A initiates a cascade of intracellular signaling events. nih.govelsevierpure.com

Activation of the G2A receptor by LPC has been shown to:

Increase intracellular calcium concentration: This is a common second messenger that can trigger a variety of cellular responses. nih.govelsevierpure.com

Induce receptor internalization: This is a mechanism for regulating the cellular response to the ligand. nih.govelsevierpure.com

Activate the ERK mitogen-activated protein (MAP) kinase pathway: This pathway is involved in cell proliferation, differentiation, and survival. nih.govelsevierpure.com

Modify migratory responses of lymphocytes: This suggests a role for the LPC-G2A interaction in immune cell trafficking. nih.govelsevierpure.com

The interaction between LPC and the G2A receptor implicates this lysophospholipid in the modulation of immune responses and has been linked to inflammatory autoimmune diseases and atherosclerosis. nih.govelsevierpure.comnih.gov

Table 2: Signaling Events Following G2A Receptor Activation by Lysophosphatidylcholine

| Signaling Event | Downstream Effect | Reference |

|---|---|---|

| Increased Intracellular Calcium | Activation of calcium-dependent enzymes and signaling pathways | nih.gov, elsevierpure.com |

| Receptor Internalization | Attenuation of signaling | nih.gov, elsevierpure.com |

| ERK MAP Kinase Activation | Regulation of gene expression, cell proliferation, and survival | nih.gov, elsevierpure.com |

| Modified Lymphocyte Migration | Modulation of immune cell trafficking and responses | nih.gov, elsevierpure.com |

Participation in Mitogenesis, Monocyte Chemotaxis, Smooth Muscle Relaxation, and Platelet Activation

The metabolic derivative of this compound, lysophosphatidylcholine (LPC), is a bioactive lipid mediator that participates in a variety of physiological and pathological processes.

Mitogenesis: LPC has been identified as a mitogenic factor, stimulating cell proliferation, particularly in cell types involved in atherogenesis. Studies have shown that LPC contributes significantly to the mitogenic effect of oxidized low-density lipoprotein (ox-LDL) on macrophages. nih.gov This effect is crucial as macrophage proliferation is a key event in the development of atherosclerotic plaques. nih.gov LPC also stimulates the proliferation of vascular smooth muscle cells (VSMCs). ahajournals.org The signaling mechanism for this mitogenic activity often involves the activation of the Mitogen-Activated Protein (MAP) kinase pathway. ahajournals.orgnih.gov

Monocyte Chemotaxis: LPC is a potent chemoattractant for circulating human monocytes. pnas.org This chemotactic activity is considered a critical early step in atherogenesis, as it promotes the recruitment of monocytes from the bloodstream into the arterial wall, where they can differentiate into macrophages and contribute to lesion formation. pnas.orgnih.gov The chemotactic response to LPC requires the activity of specific ion channels, such as voltage-gated and Ca2+-activated potassium channels. nih.gov The response is distinct from that of other chemoattractants like monocyte chemoattractant protein-1 (MCP-1) and does not appear to be mediated by pertussis toxin-sensitive G-proteins. nih.govnih.gov

Smooth Muscle Effects: The effect of LPC on smooth muscle is complex. While some studies indicate it can impair endothelium-dependent relaxation and cause vasoconstriction, others have reported that LPC can induce endothelium-dependent relaxation of smooth muscle cells. ahajournals.orgnih.gov This vasorelaxation has been attributed to a decrease in the release of the vasoconstrictor endothelin-1 (B181129) and an increase in the expression of cyclooxygenase-2 and endothelial nitric oxide synthase (eNOS), which produce vasoprotective molecules. nih.gov

Platelet Activation: LPC is a known activator of platelets. It can be found as a major component of platelet-derived microvesicles, which are released when platelets are activated. thieme-connect.denih.gov LPC induces platelet activation, spreading, migration, and aggregation. nih.gov This activation can be mediated through the G2A receptor, which is expressed on platelets. thieme-connect.de Furthermore, LPC promotes the expression of P-selectin on the surface of both platelets and endothelial cells, a key step in inflammatory cell recruitment. ahajournals.org This process is at least partially mediated through the activation of protein kinase C (PKC). ahajournals.org However, some reports also suggest that LPC can have anti-aggregatory effects on platelets, indicating its role in coagulation is multifaceted. nih.govnih.gov

Functional Roles in Specific Tissues and Organs

Pulmonary Surfactant Function and Host Defense in Respiratory Systems

Pulmonary surfactant is a critical lipoprotein complex that lines the alveoli of the lungs, reducing surface tension at the air-liquid interface to prevent alveolar collapse during exhalation. nih.govnorthwestern.edu This complex is composed of approximately 90% lipids and 10% proteins. picu.it Phosphatidylcholines (PCs) are the most abundant phospholipids, making up about 80-85% of the lipid fraction. psu.eduatsjournals.org

While the saturated PC, dipalmitoylphosphatidylcholine (DPPC), is the primary component responsible for lowering surface tension to very low levels, unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) are also essential for optimal surfactant function. atsjournals.orgontosight.ainih.gov These unsaturated species, which also include palmitoylmyristoyl-PC and palmitoylpalmitoleoyl-PC, contribute to the fluidity of the surfactant film. psu.eduatsjournals.org This fluidity is crucial for the rapid adsorption and spreading of the surfactant from its storage form (lamellar bodies) to the air-liquid interface during inhalation and for the respreading of the film after compression during exhalation. nih.gov The combination of saturated and unsaturated PCs allows the surfactant layer to be both highly stable under compression and dynamically responsive during the breathing cycle. psu.eduatsjournals.org

Table 2: Major Phosphatidylcholine (PC) Species in Mammalian Lung Surfactant

| PC Species | Abbreviation | Typical Molar % of Total PC | Primary Function |

|---|---|---|---|

| Dipalmitoyl-PC | DPPC (16:0/16:0) | 40 - 60% | Principal surface tension reduction. psu.eduatsjournals.org |

| Palmitoyloleoyl-PC | POPC (16:0/18:1) | Variable, up to 38% (combined with other unsaturated/disaturated PCs) | Enhances film fluidity and respreading. psu.eduatsjournals.org |

| Palmitoylmyristoyl-PC | PMPC (16:0/14:0) | Variable, up to 38% (combined with other unsaturated/disaturated PCs) | Enhances film fluidity and respreading. psu.eduatsjournals.org |

| Palmitoylpalmitoleoyl-PC | PPPC (16:0/16:1) | Variable, up to 38% (combined with other unsaturated/disaturated PCs) | Enhances film fluidity and respreading. psu.eduatsjournals.org |

Note: Percentages can vary between species and with developmental age. atsjournals.orgnih.gov

Role in Digestion and Absorption of Fats

Phosphatidylcholine, including this compound, is indispensable for the digestion and absorption of dietary fats. nih.govnih.gov The majority of dietary fat is in the form of water-insoluble triglycerides. nih.gov In the small intestine, these large fat globules are first broken down into smaller droplets through a process called emulsification, which is facilitated by bile salts and dietary phospholipids. stackexchange.comsketchy.com This process dramatically increases the surface area available for enzymatic digestion. stackexchange.com

Pancreatic phospholipase A2 acts on phosphatidylcholine at the sn-2 position, hydrolyzing it to produce a free fatty acid and lysophosphatidylcholine. nih.govnih.gov These digestion products, along with monoglycerides (B3428702) and fatty acids from triglyceride digestion, are incorporated into mixed micelles. nih.govstackexchange.com Micelles are small, water-soluble aggregates formed by bile salts and phospholipids that act as transport vehicles, shuttling the poorly soluble lipid digestion products across the unstirred water layer to the surface of the intestinal absorptive cells (enterocytes). nih.govsketchy.com

Once inside the enterocyte, the absorbed fatty acids and monoglycerides are re-esterified back into triglycerides. For these newly synthesized triglycerides to be transported out of the enterocyte and into the lymphatic system, they must be packaged into large lipoprotein particles called chylomicrons. nih.govfrontiersin.org Phosphatidylcholine is a critical structural component of the chylomicron's surface monolayer. nih.govelsevierpure.comelsevierpure.com This amphipathic layer, which also contains free cholesterol and apolipoproteins, stabilizes the hydrophobic triglyceride core in the aqueous environment of the lymph and blood. nih.govnih.gov An adequate supply of phosphatidylcholine is essential for the proper assembly and secretion of chylomicrons; insufficient PC synthesis leads to the accumulation of triglycerides in large lipid droplets within the enterocyte and impairs chylomicron secretion. nih.govelsevierpure.com

Metabolism and Homeostatic Regulation of 2 Oleoyl Sn Glycero 3 Phosphocholine

Biosynthetic Pathways and Enzymes

The formation of 2-Oleoyl-sn-glycero-3-phosphocholine is not a direct product of a single pathway but rather results from the interplay of de novo synthesis of phosphatidylcholines and subsequent enzymatic remodeling.

De Novo Synthesis of Phosphatidylcholine and Lysophosphatidylcholine (B164491) Species

The foundational pathway for the production of all phosphatidylcholines (PCs) is the Kennedy pathway. This de novo synthesis route begins with choline (B1196258), which is phosphorylated, converted to CDP-choline, and finally combined with diacylglycerol to form PC. While this pathway produces a variety of PC species, the specific incorporation of an oleoyl (B10858665) group at the sn-2 position is largely determined by the composition of the diacylglycerol pool and the action of subsequent remodeling enzymes. Lysophosphatidylcholine (LPC) species can be generated as intermediates in this pathway or through the degradation of existing PCs.

Role of Lecithin:Cholesterol Acyltransferase (LCAT) in Formation

Lecithin:Cholesterol Acyltransferase (LCAT) plays a crucial role in the remodeling of phosphatidylcholines in the plasma. This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of a phosphatidylcholine molecule to cholesterol, thereby generating a cholesteryl ester and a lysophosphatidylcholine. LCAT exhibits a preference for unsaturated fatty acids at the sn-2 position, including oleic acid. Therefore, when LCAT acts on a phosphatidylcholine species containing oleic acid at the sn-2 position, it releases 1-acyl-sn-glycero-3-phosphocholine, which is an isomer of the title compound. While not directly forming this compound, LCAT's activity is a major source of circulating lysophosphatidylcholines that can be further metabolized.

Acyltransferase Activities (e.g., LPCAT1) in Acyl Chain Remodeling

The specific placement of an oleoyl group at the sn-2 position of a lysophosphatidylcholine is primarily accomplished through the action of lysophosphatidylcholine acyltransferases (LPCATs). This process is a key part of the Lands cycle, which allows for the remodeling of fatty acid chains in phospholipids (B1166683). LPCAT1 is a key enzyme in this process, catalyzing the transfer of an acyl group from acyl-CoA to the free hydroxyl group of a lysophosphatidylcholine. While LPCAT1 has a preference for incorporating saturated fatty acids like palmitate, it also demonstrates activity with unsaturated acyl-CoAs such as oleoyl-CoA. uniprot.org Thus, LPCAT1 can acylate a 1-acyl-sn-glycero-3-phosphocholine with oleoyl-CoA to form a phosphatidylcholine with oleic acid at the sn-2 position. The reverse reaction, or the action of other acyltransferases, can lead to the formation of this compound.

Catabolic Pathways and Degradation Mechanisms

The breakdown of this compound is essential for maintaining cellular homeostasis and for the generation of signaling molecules. This degradation is primarily carried out by a class of enzymes known as phospholipases.

Hydrolysis by Phospholipases (e.g., Phospholipase A1, A2, D)

Phospholipases are a diverse group of enzymes that hydrolyze phospholipids at specific ester linkages.

Phospholipase A1 (PLA1) : This enzyme specifically hydrolyzes the acyl group at the sn-1 position of glycerophospholipids. encyclopedia.pubaocs.orgnih.gov In the context of this compound, which has a free hydroxyl group at the sn-1 position, PLA1 would not be the primary enzyme for its degradation. However, PLA1 action on a fully acylated phosphatidylcholine is a source of 2-acyl-lysophosphatidylcholines.

Phospholipase A2 (PLA2) : PLA2 enzymes catalyze the hydrolysis of the acyl group at the sn-2 position. nih.govusp.brwikipedia.org A lysophospholipase A2 activity has been identified that can hydrolyze 2-acyl-sn-glycero-3-phosphocholines. nih.gov Studies on the substrate specificity of this enzyme have shown that it can discriminate between different molecular species, with a notable rate of hydrolysis for species containing oleic acid (18:1). nih.gov The products of this reaction are glycerophosphocholine and a free oleic acid molecule.

Phospholipase D (PLD) : PLD cleaves the phosphodiester bond before the phosphate (B84403) group, releasing the choline headgroup. wikipedia.orgresearchgate.net This results in the formation of phosphatidic acid from phosphatidylcholine. PLD can also act on lysophosphatidylcholines, including this compound, to produce lysophosphatidic acid.

Conversion to Bioactive Lipid Mediators (e.g., Lysophosphatidic Acid)

A significant catabolic fate of this compound is its conversion into the potent signaling molecule, lysophosphatidic acid (LPA). This conversion is primarily catalyzed by the enzyme lysophospholipase D (lysoPLD), also known as autotaxin. nih.govnih.gov Autotaxin hydrolyzes the choline headgroup from lysophosphatidylcholine, yielding LPA. nih.gov The resulting 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (an LPA species) is a bioactive lipid mediator that can activate specific G protein-coupled receptors, influencing a wide range of cellular processes such as cell proliferation, migration, and survival.

Below is an interactive data table summarizing the key enzymes involved in the metabolism of this compound.

| Enzyme | Pathway | Substrate(s) | Product(s) |

| Choline Kinase, CTP:phosphocholine (B91661) cytidylyltransferase, Cholinephosphotransferase | De Novo Synthesis (Kennedy Pathway) | Choline, Diacylglycerol | Phosphatidylcholine |

| Lecithin:Cholesterol Acyltransferase (LCAT) | Acyl Chain Remodeling | Phosphatidylcholine, Cholesterol | Lysophosphatidylcholine, Cholesteryl ester |

| Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) | Acyl Chain Remodeling (Lands Cycle) | 1-acyl-sn-glycero-3-phosphocholine, Oleoyl-CoA | 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine |

| Phospholipase A2 (PLA2) | Catabolism | This compound | Glycerophosphocholine, Oleic acid |

| Phospholipase D (PLD) | Catabolism | This compound | 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate, Choline |

| Lysophospholipase D (Autotaxin) | Catabolism/Bioactive Mediator Synthesis | This compound | Lysophosphatidic acid, Choline |

Interplay with Broader Lipid Metabolic Networks

Integration within Glycerophospholipid Metabolism

This compound is fundamentally integrated into the metabolism of glycerophospholipids, the primary building blocks of cellular membranes. nih.govwikipedia.org It is a 2-acyl-lysophospholipid, meaning it has a fatty acid (in this case, oleic acid) at the sn-2 position of the glycerol (B35011) backbone and lacks a fatty acid at the sn-1 position. mdpi.com Its metabolic flux is primarily governed by the continuous remodeling of phosphatidylcholine (PC), a process known as the Lands cycle. nih.govnih.govnih.gov

Formation: This specific lysophospholipid is generated from a parent phosphatidylcholine molecule that contains an oleoyl group at the sn-2 position. The reaction is catalyzed by a phospholipase A1 (PLA1) enzyme, which selectively hydrolyzes the ester bond at the sn-1 position, releasing a free fatty acid and leaving this compound. mdpi.comnih.govwikipedia.org This deacylation step is a key part of the constant turnover and maintenance of membrane phospholipids. nih.gov

Reacylation (The Lands Cycle): Once formed, this compound can be reacylated at the sn-1 position to reform a complete phosphatidylcholine molecule. nih.govnih.gov This reaction is carried out by a family of enzymes known as lysophospholipid acyltransferases (LPLATs). nih.govportlandpress.com This cycle of deacylation and reacylation allows cells to modify the fatty acid composition of their membranes, tailoring their physical properties like fluidity and permeability to meet functional demands. nih.govresearchgate.net

Other Catabolic Fates: Beyond reacylation, this lysophospholipid can be further metabolized. Lysophospholipases can remove the remaining oleoyl group at the sn-2 position to produce sn-glycero-3-phosphocholine. wikipedia.orgresearchgate.net Alternatively, it can be a substrate for other enzymes that modify its headgroup, contributing to different metabolic pools.

Table 1: Key Enzymes in the Glycerophospholipid Metabolism of this compound

| Enzyme Family | Action | Substrate(s) | Product(s) | Metabolic Pathway |

| Phospholipase A1 (PLA1) | Hydrolyzes the sn-1 acyl chain from a glycerophospholipid. mdpi.comnih.gov | Phosphatidylcholine | 2-Acyl-lysophospholipid (e.g., this compound) + Free Fatty Acid | Lands Cycle (Deacylation) |

| Lysophospholipid Acyltransferases (LPLATs) | Adds a fatty acid (from Acyl-CoA) to the sn-1 position of a 2-acyl-lysophospholipid. portlandpress.com | This compound + Acyl-CoA | Phosphatidylcholine | Lands Cycle (Reacylation) |

| Lysophospholipases | Hydrolyzes the remaining sn-2 acyl chain from a lysophospholipid. wikipedia.org | This compound | sn-glycero-3-phosphocholine + Oleic Acid | Degradation |

Connections to Fatty Acid, Linoleic Acid, and Arachidonic Acid Metabolism

The metabolism of this compound is intrinsically connected to the broader network of fatty acid metabolism, including the pathways for essential fatty acids like linoleic acid and the signaling precursor arachidonic acid.

Fatty Acid Metabolism : The Lands cycle, which centers on the turnover of lysophospholipids like this compound, is a primary mechanism for editing the fatty acid content of membranes. nih.govnih.gov The hydrolysis step releases a fatty acid from the sn-1 position, while the reacylation step incorporates a different fatty acid from the cellular acyl-CoA pool. nih.gov This allows for the dynamic exchange of fatty acids, ensuring that membranes can incorporate newly synthesized or diet-derived fatty acids and maintain a specific acyl chain profile. nih.govnih.gov For instance, saturated fatty acids are commonly found at the sn-1 position, while unsaturated fatty acids like oleic acid are often at the sn-2 position. portlandpress.com

Linoleic Acid Metabolism : Linoleic acid is an essential omega-6 polyunsaturated fatty acid that must be obtained from the diet. wikipedia.org Its incorporation into cellular membranes is crucial for normal function. nih.govdocumentsdelivered.com Through the phospholipid remodeling pathway, linoleic acid (as linoleoyl-CoA) can be esterified onto lysophospholipids. mdpi.com Dietary linoleic acid intake has been shown to directly influence its incorporation into membrane phospholipids, which in turn affects the availability of its elongation and desaturation product, arachidonic acid. nih.gov

Arachidonic Acid Metabolism : Phosphatidylcholine is a major reservoir of arachidonic acid, which is typically located at the sn-2 position. mdpi.com The enzyme phospholipase A2 (PLA2) specifically targets this position, releasing free arachidonic acid and a 1-acyl-lysophospholipid (a 1-LPC). researchgate.netresearchgate.net This released arachidonic acid is the starting point for the synthesis of eicosanoids (prostaglandins, leukotrienes), a large family of potent lipid signaling molecules involved in inflammation and other physiological processes. nih.govnih.govresearchgate.net The remodeling of phospholipids, where different fatty acids like oleic acid or arachidonic acid are incorporated at the sn-2 position by LPCAT enzymes, is therefore a critical control point. nih.govmdpi.com The balance between oleic acid and arachidonic acid within the phosphatidylcholine pool can directly influence the cell's capacity to generate inflammatory signals upon stimulation. mdpi.com

Table 2: Interplay with Major Fatty Acid Metabolic Networks

| Metabolic Network | Connection to this compound Metabolism | Key Mediating Process/Enzyme | Significance |

| General Fatty Acid Metabolism | The turnover of this lysophospholipid facilitates the exchange and incorporation of various fatty acids into membrane phospholipids. nih.gov | Lands Cycle (LPLATs) | Regulates membrane composition, fluidity, and physical properties. researchgate.net |

| Linoleic Acid Metabolism | Linoleic acid, an essential fatty acid, is incorporated into phospholipids through the same remodeling pathways that involve lysophospholipid intermediates. mdpi.comnih.gov | Lysophospholipid Acyltransferases (LPLATs) | Provides the substrate (arachidonic acid) for eicosanoid synthesis. nih.gov |

| Arachidonic Acid Metabolism | Phospholipid remodeling determines the amount of arachidonic acid stored at the sn-2 position of PC, making it available for release by PLA2 to initiate eicosanoid synthesis. mdpi.comnih.gov | Phospholipase A2 (PLA2) | Links membrane lipid composition directly to inflammatory and signaling pathways. researchgate.net |

Molecular Interactions and Membrane Biophysics of 2 Oleoyl Sn Glycero 3 Phosphocholine

Interactions with Membrane Proteins and Receptors

Modulation of G Protein-Coupled Receptor Conformation and Function (e.g., μ-opioid receptor, Dopamine D2 receptor)

The lipid environment of the cell membrane, which includes 2-Oleoyl-sn-glycero-3-phosphocholine, plays a critical role in the function of G Protein-Coupled Receptors (GPCRs). plos.org The lipid composition can influence receptor oligomerization both directly, through physical interaction with the receptor, and indirectly, by modifying the bulk properties of the membrane. plos.org While the precise role of oligomerization in the function of class A GPCRs like the μ-opioid receptor (MOR) is still under investigation, understanding how these receptors oligomerize and the influence of the lipid environment is crucial for comprehending receptor function. plos.org

For the μ-opioid receptor, the surrounding lipids can affect its spatio-temporal organization within the plasma membrane. plos.org Molecular dynamics simulations have shown that specific lipids can induce long-range attractive forces on individual receptor protomers, influencing their association. plos.org This process is also dependent on the conformational state of the receptor, with inactive and active forms showing different interactions with the lipid environment. plos.org

In the case of the Dopamine D2 receptor (D2R), another class A GPCR, the lipid bilayer is known to affect its behavior. nih.govmdpi.com The D2 receptor is a key drug target for conditions like schizophrenia and Parkinson's disease. nih.govmdpi.com Its function is modulated by both natural neurotransmitters and synthetic ligands, leading to coupling with a G protein. nih.gov In silico studies have highlighted the interplay between the cell membrane, G proteins, the D2 receptor, and its modulators. mdpi.com The collective interactions between the D2 receptor-G protein complex and the lipid headgroups underscore the significant role of the membrane in modulating receptor-G protein coupling. nih.gov

| Receptor | Interacting Lipid Context | Observed Effect |

| μ-opioid receptor (MOR) | Idealized mammalian plasma membrane model | Lipids influence spatio-temporal organization and oligomerization. plos.org |

| Dopamine D2 receptor (D2R) | Complex asymmetric membrane model | Interplay between the membrane, G proteins, and the receptor influences receptor-G protein coupling. nih.govmdpi.com |

Ligand Binding to Nuclear Receptors (e.g., PPARα, PPARδ)

This compound and related phospholipids (B1166683) have been identified as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of ligand-activated nuclear receptors. nih.govnih.gov PPARs are crucial in regulating lipid metabolism, cell proliferation, and inflammatory signaling. sigmaaldrich.com There are three main subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. sigmaaldrich.com

Specifically, 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (B12322028) has been identified as a physiologically relevant endogenous ligand for PPARα. nih.gov Activation of PPARα is a key mechanism for lowering triglycerides and raising high-density lipoprotein. nih.gov In vivo studies have demonstrated that the administration of this phospholipid induces the PPARα-dependent expression of genes involved in fatty acid metabolism. nih.gov PPARα is predominantly expressed in tissues with high rates of fatty acid oxidation, such as the liver, kidney, heart, and muscle. sigmaaldrich.com

While direct binding of this compound to PPARδ is less characterized, PPARδ is known to play a significant role in lipid metabolism and fatty acid oxidation. nih.govsigmaaldrich.com It is ubiquitously expressed and has been implicated in energy metabolism in adipose tissue and skeletal muscle. sigmaaldrich.com Given the role of similar phospholipids as PPAR ligands, it is plausible that this compound or its metabolites could also modulate PPARδ activity.

| Nuclear Receptor | Ligand | Functional Role |

| PPARα | 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine | Regulates lipid metabolism and expression of fatty acid metabolism genes. nih.govsigmaaldrich.com |

| PPARδ | Eicosapentaenoic acid, 15-HETE (potential ligands) | Involved in lipid metabolism, fatty acid oxidation, and energy dissipation. nih.govsigmaaldrich.com |

Interaction with Solute Carrier Family Proteins (e.g., SLC40A1)

The function of solute carrier family proteins, such as SLC40A1 (also known as ferroportin), is influenced by the surrounding lipid environment. SLC40A1 is the only known iron export protein in mammals, and its dysfunction leads to ferroportin disease. biorxiv.orgsciety.org As a member of the major facilitator superfamily, SLC40A1 undergoes significant conformational changes to transport iron across the cell membrane. biorxiv.orgsciety.org

Molecular dynamics simulations using lipid bilayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have been employed to study these interactions. biorxiv.org These studies have identified specific basic residues at the membrane-cytosol interface of SLC40A1 that consistently interact with the headgroups of glycerophospholipids like POPC. sciety.org These interactions are crucial for stabilizing the outward-facing conformation of the transporter and are thought to prime it for the discrete conformational changes required for iron export. biorxiv.orgsciety.org The interaction between charged residues of the transporter and the phospholipid headgroups may help to refine the energetic barriers of these conformational shifts. biorxiv.org

Specific Interactions with PDZ Domain-Containing Scaffold Proteins

While direct binding of this compound to PDZ domain-containing scaffold proteins is not extensively documented, the lipid environment is a critical factor in the function and localization of these proteins. PDZ domains are common protein interaction modules that are crucial for the assembly of signaling complexes at the cell membrane. nih.gov

Dynamics within Lipid Bilayers and Model Membranes

Influence on Lateral Compressibility and Bilayer Thickness

The physical properties of lipid bilayers composed of this compound (DOPC) are fundamental to their biological function. The lateral compressibility of a bilayer, which describes its resistance to changes in surface area, is a key mechanical property. Bilayers containing lipids with unsaturated acyl chains, such as the oleoyl (B10858665) chains in DOPC, tend to have increased deformability compared to those with saturated chains. researchgate.net The presence of carbon-carbon double bonds increases the fluidity of the membrane. researchgate.net The lateral pressure profile within the bilayer, which arises from forces parallel to the plane of the monolayer, is influenced by the lipid headgroups and acyl chains. researchgate.net Lipids with phosphocholine (B91661) headgroups, like DOPC, are associated with a lower lateral chain pressure, which can facilitate the insertion of proteins into the membrane. researchgate.net

The thickness of a DOPC bilayer is another critical parameter that can be influenced by various factors. Quantitative differential interference contrast microscopy has been used to measure the thickness of fluid-phase DOPC-supported lipid bilayers with high precision. nih.govacs.org These measurements have revealed that the thickness can be influenced by the substrate on which the bilayer is supported, with variations of up to 10% observed depending on substrate hydrophilicity and the ionic strength of the medium. nih.govacs.org

| Property | Description | Influencing Factors |

| Lateral Compressibility | Resistance of the bilayer to changes in surface area. | Acyl chain saturation, headgroup type. researchgate.netresearchgate.net |

| Bilayer Thickness | The measured thickness of the lipid bilayer. | Substrate hydrophilicity, ionic strength of the medium. nih.govacs.org |

The table below summarizes experimentally determined thickness values for DOPC bilayers under different conditions.

| Condition | Measured Thickness (nm) | Method |

| On a hydrophilic substrate (first bilayer) | 4.08 ± 0.03 | Quantitative Differential Interference Contrast Microscopy nih.govacs.org |

| On a hydrophilic substrate (second bilayer) | 4.52 ± 0.03 | Quantitative Differential Interference Contrast Microscopy nih.govacs.org |

| In deionized water at 15 °C | 4.57 ± 0.05 | X-ray Scattering nih.gov |

| In solution at 25 °C | 4.62 ± 0.15 | Small-Angle Neutron Scattering (SANS) nih.gov |

Transverse Distributions and Depth of Spin-Labeled Analogues

The precise location and distribution of lipid molecules within a membrane are crucial to its function. Spin-labeling techniques, particularly using electron paramagnetic resonance (EPR), have been instrumental in elucidating the transverse distribution and depth of lipids like this compound. By attaching a nitroxide spin label at specific positions along the acyl chain of a phosphatidylcholine analogue, researchers can obtain detailed information about the local environment at different depths within the bilayer. mdpi.com

Studies using phosphatidylcholines spin-labeled at various positions on the sn-2 acyl chain have revealed profiles of molecular motion and oxygen permeability across the membrane. nih.govnih.gov For instance, the spin-lattice relaxation rate, a measure of membrane fluidity, can be determined at different depths. nih.gov These measurements indicate that the environment becomes progressively more fluid towards the center of the bilayer. nih.gov The oxygen transport parameter, which is the product of oxygen concentration and the oxygen diffusion coefficient, can also be profiled across the membrane, providing insights into its permeability. mdpi.comnih.gov

The location of the nitroxide moiety is assumed to be at a similar depth as the corresponding carbon atom of the acyl chain. mdpi.com This allows for the construction of depth-dependent profiles of various membrane properties. For example, in dimyristoyl phosphatidylcholine (DMPC) bilayers, a related saturated lipid system, the transition from the polar headgroup region to the nonpolar core has been mapped with considerable precision. nih.gov These methodologies are directly applicable to understanding the depth and orientation of this compound within a membrane, providing a framework for visualizing its contribution to the structural and dynamic properties of the bilayer.

Effect of Unsaturated Acyl Chains on Membrane Behavior (e.g., cis vs. trans double bonds)

The presence and configuration of double bonds in the acyl chains of phospholipids profoundly influence membrane properties. The oleoyl chain in this compound features a cis double bond, which introduces a significant kink in the hydrocarbon chain. researchgate.netwikipedia.org This kink disrupts the orderly packing of the lipid molecules, leading to a more disordered and fluid membrane state compared to membranes composed of saturated or trans-unsaturated lipids. researchgate.netnih.govnih.gov

Research comparing phosphatidylcholines with cis and trans unsaturated fatty acids demonstrates that cis double bonds induce much larger perturbations to membrane structure. researchgate.netnih.gov Membranes containing lipids with trans double bonds exhibit properties more akin to those with saturated chains, allowing for tighter packing and a more ordered, less fluid membrane. researchgate.net The increased disorder caused by cis double bonds, as in the oleoyl chain, results in a lower main phase transition temperature and an increased area per lipid molecule. tuni.fi This increased fluidity is crucial for many biological functions, including the regulation of membrane protein activity. tuni.fi

The table below summarizes the differential effects of cis and trans double bonds on key membrane properties.

| Property | Effect of cis Double Bond (e.g., Oleic Acid) | Effect of trans Double Bond (e.g., Elaidic Acid) |

| Acyl Chain Packing | Less tight, more disordered | Tighter, more ordered |

| Membrane Fluidity | Increased | Decreased (more similar to saturated) |

| Area per Lipid | Increased | Decreased |

| Membrane Thickness | Decreased | Increased |

| Phase Transition Temp. | Lowered | Higher |

This table provides a generalized comparison based on the structural effects of cis and trans double bonds in phospholipid acyl chains.

Formation and Properties of Lipid Rafts and Nanodomains

Lipid rafts are specialized microdomains within cellular membranes that are enriched in certain lipids and proteins. nih.gov These dynamic, nanoscale assemblies are thought to play a crucial role in cellular processes such as signal transduction and protein trafficking. nih.govpnas.org The formation of these domains is driven by the differential packing abilities of various lipid species. While traditionally associated with sphingolipids and cholesterol, glycerophospholipids with varying degrees of unsaturation, such as this compound, are key components of the surrounding liquid-disordered (Ld) phase that coexists with the more ordered lipid raft (Lo) phase. nih.govpnas.org

The unsaturated nature of the oleoyl chain in this compound contributes to the fluidity of the Ld phase, creating a dynamic environment that allows for the lateral movement and function of membrane components. nih.gov In model membrane systems, such as quaternary mixtures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), sphingomyelin, and cholesterol, the relative proportions of these lipids can be controlled to induce the formation of Lo nanodomains within a fluid Ld phase. pnas.org These studies highlight the importance of the interplay between saturated and unsaturated lipids in governing the lateral organization of the membrane. The presence of lipids like this compound is therefore essential for the existence of the phase separation that defines lipid rafts. nih.gov

Oxidative Modifications and Their Biological Implications

Reactions with Environmental Oxidants (e.g., Ozone) and Resulting Degradation Products

The double bond in the oleoyl chain of this compound is a primary target for attack by environmental oxidants, such as ozone. acs.orgnih.gov Ozone is a common atmospheric pollutant that can react readily with the C=C moieties of unsaturated lipids, leading to their oxidative degradation. acs.orgnih.govresearchgate.net This reaction can significantly alter the structure and function of biological membranes. acs.org

The reaction of ozone with a phosphatidylcholine containing an oleoyl chain, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), has been studied in monolayer systems. acs.orgnih.govresearchgate.net The primary ozonide formed initially is unstable and decomposes through the Criegee mechanism to yield an aldehyde and a Criegee ozonide. In the presence of water, these intermediates can be further converted to more stable products. The major degradation products identified from the ozonolysis of the oleoyl chain are aldehydes and carboxylic acids. Specifically, the reaction can yield 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (an aldehyde) and 1-palmitoyl-2-(9-carboxynonanoyl)-sn-glycero-3-phosphocholine (a carboxylic acid). researchgate.net These oxidized lipids have altered physical properties; for instance, they may reorient at the air-water interface before gradually dissolving into the aqueous phase. acs.orgnih.gov

The table below lists the major degradation products resulting from the reaction of ozone with the oleoyl chain of a phosphatidylcholine.

| Precursor Lipid Moiety | Oxidant | Major Degradation Products |

| Oleoyl chain | Ozone | Aldehyde-terminated lipid (e.g., 9-oxononanoyl) |

| Oleoyl chain | Ozone | Carboxylic acid-terminated lipid (e.g., azelaoyl) |

This table is based on the known reactivity of the oleoyl moiety in phospholipids with ozone.

Cellular Effects of Nitrated Phosphatidylcholine Species

In addition to oxidation, the unsaturated acyl chain of this compound can undergo nitration reactions, forming nitrated phosphatidylcholine species. These modified lipids can act as signaling molecules with distinct biological effects. For example, nitrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (NO2-POPC) has been shown to induce a range of cellular responses. researchgate.net

Studies have demonstrated that NO2-POPC can lead to a loss of cell adhesion and impair cell attachment. researchgate.net These effects suggest that nitrated phospholipids can modulate cell-matrix interactions, which are fundamental to many physiological and pathological processes. The introduction of a nitro group to the lipid structure creates a new potential electrophilic signaling mediator with selective actions within the cell. researchgate.net The pleiotropic effects of nitrated phospholipids highlight the importance of lipid modifications in cellular signaling and pathophysiology. researchgate.net

Role of Phosphatidylcholine Hydroperoxides in Angiogenesis

Phosphatidylcholine hydroperoxides (PCOOH) are primary products of the oxidation of polyunsaturated phosphatidylcholines. nih.gov These molecules have been implicated in various disease processes, including atherosclerosis. nih.gov Recent research has uncovered a role for PCOOH in angiogenesis, the formation of new blood vessels. nih.gov

In studies using human umbilical vein endothelial cells (HUVEC), PCOOH was found to enhance vascular endothelial growth factor (VEGF)-induced angiogenic responses, including cell proliferation, migration, and tube formation. nih.gov The native, non-oxidized phosphatidylcholine did not produce these effects. nih.gov The pro-angiogenic activity of PCOOH is thought to be mediated through the generation of reactive oxygen species and the activation of key signaling pathways, such as the PI3K/AKT and MAPK pathways. nih.gov These findings suggest that phosphatidylcholine hydroperoxides, which can be formed from the oxidation of this compound, can act as potent signaling molecules that contribute to the progression of angiogenesis-dependent diseases. nih.gov

Role in Pathophysiological Processes and Disease Mechanisms

Contributions to Neurodegenerative and Cognitive Disorders

Recent research has illuminated the significant contributions of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common form of 2-Oleoyl-sn-glycero-3-phosphocholine, to the mechanisms underlying neurodegeneration and cognitive function. Its influence on synaptic plasticity, potential to ameliorate cognitive decline, and role as a key component of neuronal membranes place it at a critical intersection of brain health and disease.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. One key form of this plasticity is Long-Term Depression (LTD), a lasting reduction in synaptic efficacy. Studies have shown that 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can directly modulate this process.

In laboratory experiments using rat hippocampal slices, a concentration of 1 microM of the compound was found to enhance LTD in the CA1 region, an area of the brain crucial for memory. nih.gov The mechanism underlying this enhancement involves the modulation of key neurotransmitter receptors. Specifically, the presence of the compound led to a decreased expression of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor subunit GluR1 on the surface of the plasma membrane. nih.govclinisciences.com By influencing the availability of these receptors, the compound effectively modulates the strength of synaptic connections, highlighting a potential pathway through which it impacts cognitive processes.

Building on its role in modulating synaptic plasticity, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has demonstrated a capacity to alleviate cognitive deficits in both animal models and human subjects.

In a study involving rats with chemically induced cognitive impairment (via scopolamine (B1681570) injection), oral administration of the compound led to significant improvements in a water maze test, a common task to assess spatial learning and memory. nih.gov While the time taken to learn the task (acquisition latency) was not affected, the memory of the task (retention latency) was significantly improved in the treated group. nih.gov

More compelling evidence comes from a human study involving individuals with mild cognitive impairment and dementia. Participants who received a daily oral intake of the compound over a six-month period showed a marked improvement in cognitive function. nih.gov This was quantified using the Mini-Mental State Examination (MMSE), a standard cognitive screening tool. The average score for the group increased from a baseline indicating cognitive impairment to a level corresponding to normal cognitive function. nih.gov These findings suggest that the compound may help ameliorate cognitive disorders, potentially through its enhancement of LTD. nih.gov

Table 1: Effect of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine on Cognitive Function in Humans

Results from a 6-month study on subjects with mild cognitive impairment and dementia.

| Time Point | Average Mini-Mental State Examination (MMSE) Score | Cognitive Status Interpretation |

|---|---|---|

| Baseline (Before Intake) | 18 | Mild/Moderate Cognitive Impairment |

| During 6-Month Intake | >20 | Normal Cognitive Function |

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a ubiquitous and essential component of the lipid bilayers that form neuronal cell membranes. caymanchem.com In the context of neurodegenerative conditions like Alzheimer's disease, the integrity and composition of these membranes are of paramount importance. The pathological processes of Alzheimer's, including the cleavage of the amyloid precursor protein (APP) that leads to the formation of amyloid-β peptides, occur within or in close association with the cell membrane.

Association with Metabolic Disorders

Hepatic Metabolism Modulation

This compound, a specific molecular species of phosphatidylcholine (PC), plays a significant role in the modulation of hepatic metabolism. Research has identified that an endogenously synthesized phospholipid from mouse liver, identified as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (a closely related PC), can bind to and activate peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This nuclear receptor is a key regulator of lipid metabolism in the liver.

The interaction of this phosphatidylcholine species with the PPARα ligand-binding domain was found to be comparable to that of known PPARα agonists. nih.gov This activation is crucial for initiating the transcription of genes involved in fatty acid oxidation. Studies involving the portal vein infusion of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine demonstrated an induction of PPARα-dependent gene expression, which in turn led to a decrease in hepatic steatosis. nih.gov This highlights the direct involvement of specific phosphatidylcholine molecules in regulating metabolic pathways within the liver.

The synthesis of triacylglycerol (TAG), a key process in hepatic lipid accumulation, is also influenced by the availability of phosphatidylcholine. nih.gov The glycerol (B35011) phosphate (B84403) pathway, which leads to TAG synthesis, involves a series of enzymatic reactions starting with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT). nih.gov The modulation of hepatic metabolism by phosphatidylcholines can influence the flux through this pathway, thereby affecting lipid homeostasis in the liver.

| Key Finding | Implication for Hepatic Metabolism |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine acts as a PPARα agonist. nih.gov | Activates genes responsible for fatty acid oxidation, helping to reduce liver fat. nih.gov |

| Portal vein infusion of this PC species induces PPARα-dependent gene expression. nih.gov | Directly demonstrates the in vivo capability of this lipid to modulate liver metabolic pathways. nih.gov |

Role in Obesity and Liver Fat Accumulation

Phosphatidylcholines, including this compound, have been shown to play a beneficial role in combating obesity and the associated accumulation of fat in the liver. researchgate.netnih.gov In animal models, the administration of soybean-derived phosphatidylcholine, which is rich in unsaturated fatty acids like oleic acid, significantly prevented body weight gain and lipid accumulation in mice fed a high-fat diet. researchgate.netnih.gov

Furthermore, phosphatidylcholine treatment has been observed to decrease liver weight and reduce hepatic lipid accumulation induced by a high-fat diet. researchgate.netnih.gov This is significant as the net retention of triglyceride (TG) in the liver is a primary characteristic of non-alcoholic fatty liver disease (NAFLD), a condition strongly associated with obesity. mdpi.com The accumulation of liver TG occurs when the input of fatty acids to the liver surpasses its capacity for oxidation and secretion. mdpi.com Phosphatidylcholine appears to mitigate this imbalance. Studies have shown that supplementation with phosphatidylcholine can reverse the increase in liver weight and hepatic lipid accumulation resulting from a high-fat diet. researchgate.net

| Study Focus | Key Outcome of Phosphatidylcholine (PC) Administration |

| High-Fat Diet-Induced Obesity in Mice | Significant prevention of body weight gain and lipid accumulation. researchgate.netnih.gov |

| High-Fat Diet-Induced Fatty Liver | Significant decrease in liver weight and hepatic lipid accumulation. researchgate.netnih.gov |

| Hyperlipidemia in Rabbits | Lowered bile and hepatic concentrations of cholesterol and TAG in VLDL. researchgate.net |

Regulation of Fatty Acid Use

This compound and related phosphatidylcholines are involved in the regulation of fatty acid utilization. They can promote the oxidation of fatty acids, a critical process for energy production and the prevention of lipid accumulation. researchgate.net One of the mechanisms through which phosphatidylcholines exert this effect is through the activation of PPARα, which, as mentioned, is a primary regulator of fatty acid catabolism. nih.govnih.gov

For instance, 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (DLPC), another species of phosphatidylcholine, has been shown to increase the expression levels of PPARα in muscle cells. nih.gov This upregulation of PPARα can lead to an enhanced capacity for fatty acid oxidation. In the context of the liver, increasing fatty acid oxidation is a key strategy to reduce the fat accumulation that characterizes NAFLD. researchgate.net The generation of fatty acids from the hydrolysis of phospholipids (B1166683) can also play a role in metabolic regulation. nih.gov

The lateral distribution of fatty acids within a phospholipid matrix, such as that formed by 1-palmitoyl-2-oleoylphosphatidylcholine, can regulate the activity of enzymes like pancreatic carboxylester lipase, which is involved in fatty acid metabolism. nih.gov This suggests that the physical properties of membranes, influenced by their specific phosphatidylcholine composition, can also play a role in modulating fatty acid use.

Implications in Cancer Biology and Cell Proliferation

Lipid Remodeling Dependence in Growth Factor Signaling Pathways

The composition of phosphatidylcholines in cellular membranes is critical for the proper functioning of growth factor signaling pathways, which are often dysregulated in cancer. nih.gov Cancer cells with oncogene amplification in these pathways exhibit a dependency on membrane lipid remodeling. nih.gov Specifically, cancers driven by growth factor receptors rely on the enzyme lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) to enrich the plasma membrane with saturated phosphatidylcholines. nih.gov This remodeling is essential for the transduction of oncogenic signals. nih.gov

While this compound is a monounsaturated phosphatidylcholine, its balance with saturated species like dipalmitoylphosphatidylcholine (DPPC) is crucial. In studies on glioblastoma multiforme (GBM), the knockdown of LPCAT1, which reduces the levels of saturated PCs, impaired tumor cell viability. nih.gov Interestingly, this effect could be rescued by the addition of saturated DPPC, but not by the monounsaturated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or polyunsaturated species. nih.gov This indicates a specific requirement for saturated acyl chains in the phosphatidylcholines that support oncogenic signaling.

Furthermore, the hydrolysis of phosphatidylcholine by enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC) can generate second messengers that influence cancer cell signaling. nih.gov For example, PC-PLC activity is increased in HER2-overexpressing ovarian and breast cancer cells, and its inhibition can impair HER2 signaling by affecting the receptor's localization. nih.gov

| Enzyme/Pathway | Role in Cancer Signaling | Specific Phosphatidylcholine Involvement |

| LPCAT1 | Catalyzes the formation of saturated PCs, supporting oncogenic signaling from growth factor receptors. nih.gov | Increased saturated PC (e.g., DPPC) is required; monounsaturated PC (e.g., POPC) cannot rescue viability after LPCAT1 knockdown. nih.gov |

| PC-PLC | Hydrolyzes PC to generate signaling molecules; associated with HER2 signaling in breast and ovarian cancer. nih.gov | Inhibition of PC-PLC downregulates HER2 levels and signaling. nih.gov |

Influence on Cell Proliferation, Differentiation, and Apoptosis

Phosphatidylcholine metabolism is intricately linked to fundamental cellular processes including proliferation, differentiation, and programmed cell death (apoptosis). frontiersin.org These processes are tightly regulated during the cell cycle, with phosphatidylcholine metabolism being modulated accordingly. frontiersin.org For instance, there is a high rate of phosphatidylcholine degradation and resynthesis in the G1 phase, while its turnover is reduced in the S phase to allow for membrane expansion, and metabolism largely ceases in the G2/M phases. frontiersin.org

Phosphatidylcholine and its derivatives can have opposing effects on cell fate. On one hand, lipid mediators derived from phosphatidylcholine, such as lysophosphatidic acid (LPA) and phosphatidic acid (PA), can promote cancer cell proliferation and survival. nih.govfrontiersin.org On the other hand, phosphatidylcholine itself has been shown to induce apoptosis in certain cell types. nih.gov For example, a phosphatidylcholine formulation was found to cause apoptosis in 3T3-L1 adipocytes. nih.gov This apoptotic effect was associated with the activation of stress signaling proteins and caspases, which are key executioners of apoptosis. nih.gov

The balance between the synthesis and degradation of phosphatidylcholine, as well as the specific molecular species present, can therefore significantly influence whether a cell proliferates, differentiates, or undergoes apoptosis. In the context of cancer, this balance is often dysregulated to favor continuous proliferation and survival. frontiersin.org

Role in Pulmonary Pathologies

Dysfunction of Pulmonary Surfactant Lipids in Respiratory Viral Infections

Pulmonary surfactant is a critical lipid-protein complex that lines the alveolar epithelium, where its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse during expiration and lessening the mechanical work of breathing. researchgate.netnih.govnih.gov This complex is approximately 90% lipids and 10% proteins. nih.gov The lipid fraction is predominantly composed of phospholipids, with phosphatidylcholines (PCs) being the most abundant, representing about 70-75% of the total. nih.govmdpi.com Among these, unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), also referred to as this compound, play a vital role. nih.govfrontiersin.org Unlike the saturated dipalmitoylphosphatidylcholine (DPPC), which is key for lowering surface tension, unsaturated PCs such as POPC contribute to the fluidity of the surfactant film at physiological temperatures, thereby improving the adsorption and spreading properties of surfactant at the air-liquid interface. frontiersin.orgnih.gov

Respiratory viral infections can severely disrupt the delicate balance and function of these surfactant lipids through several mechanisms. frontiersin.org Viruses can directly interfere with the synthesis and secretion of pulmonary surfactant by infecting the alveolar type II (ATII) cells, which are responsible for its production. frontiersin.orgnih.govnih.gov Furthermore, the inflammation caused by viral infections can lead to compositional changes in the surfactant lipids. frontiersin.orgnih.gov This dysfunction impairs the surfactant's ability to lower surface tension, which can lead to alveolar collapse and the development of Acute Respiratory Distress Syndrome (ARDS), a life-threatening form of lung injury. frontiersin.orgeurekalert.org

Detailed Research Findings on Viral Impact:

Influenza Virus: As a common respiratory virus, influenza can induce the dysfunction of pulmonary surfactant lipid metabolism. frontiersin.org The virus primarily replicates in ATII cells in the distal lung, leading to significant alterations in the cells' surfactant lipid metabolism, which can result in surfactant dysfunction and ARDS in animal models. frontiersin.org Studies have shown that levels of some PCs are decreased in the lungs following influenza infection. nih.gov

Respiratory Syncytial Virus (RSV): RSV infection has been shown to cause significant alterations in both the function and composition of surfactant. ersnet.org One study on RSV-infected mice identified changes in 86 different surfactant lipids compared to control mice. nih.gov While total phospholipid levels were found to increase in infants with RSV, the levels of crucial surfactant proteins were decreased. ersnet.org Research has also highlighted the specific roles of different lipids in the host response; for example, while palmitoyl-oleoyl-phosphatidylglycerol (POPG) was found to bind to RSV and inhibit its interaction with epithelial cells, POPC did not significantly alter the virus's attachment. pnas.org This suggests a high degree of specificity in the antiviral functions of individual surfactant lipids.

SARS-CoV-2: While direct evidence is still emerging, there is strong indirect evidence that SARS-CoV-2 infection alters pulmonary surfactant composition. nih.gov The virus infects ATII cells by binding to the angiotensin-converting enzyme 2 (ACE-2) receptor, which may interfere with the synthesis of surfactant components. nih.govnih.gov The profound lung inflammation caused by SARS-CoV-2 is also likely to alter the composition of surfactant lipids. frontiersin.orgnih.gov Studies analyzing the bronchoalveolar lavage fluid from patients with COVID-19 have reported markedly reduced levels of pulmonary surfactant lipids compared to healthy individuals. frontiersin.org

The table below summarizes the impact of various respiratory viruses on pulmonary surfactant lipids.

Interactive Data Table: Impact of Respiratory Viruses on Pulmonary Surfactant Lipids

| Virus | Key Findings on Surfactant Lipids | Functional Consequences |

| Influenza Virus | Infects ATII cells, altering their lipid metabolism. frontiersin.org Levels of some phosphatidylcholines (PCs) were observed to be decreased. nih.gov | Surfactant dysfunction, increased surface tension, and potential for ARDS. frontiersin.org |

| Respiratory Syncytial Virus (RSV) | Altered levels of 86 surfactant lipids in mouse models. nih.gov Increased total phospholipids but decreased surfactant proteins in infants. ersnet.org POPC did not inhibit viral attachment, unlike other lipids such as POPG. pnas.org | Reduced surface tension-lowering ability and presence of inhibitory proteins in alveoli. ersnet.org |

| SARS-CoV-2 | Markedly reduced levels of surfactant lipids found in bronchoalveolar lavage fluid of patients. frontiersin.org Infection of ATII cells and inflammation are proposed mechanisms for altering lipid composition. nih.gov | Impaired surface tension regulation, contributing to alveolar collapse and ARDS. frontiersin.org |

Therapeutic Potential and Research Applications of this compound

The phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a specific variant of this compound, is a molecule of significant interest in biomedical research. Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, makes it a fundamental component of biological membranes and a versatile tool in various therapeutic and research applications. This article explores its role in drug delivery systems and its potential to modulate the progression of several diseases.

Advanced Methodologies for Studying 2 Oleoyl Sn Glycero 3 Phosphocholine

Computational Approaches

Computational modeling serves as a powerful tool to explore the behavior of 2-Oleoyl-sn-glycero-3-phosphocholine at an atomic level, offering details that are often inaccessible through experimental means alone.

Molecular Dynamics (MD) Simulations (All-Atom, Coarse-Grained, Langevin Dynamics)

Molecular dynamics simulations are a cornerstone of modern lipid research, providing a virtual microscope to observe the complex motions and interactions of lipids within a bilayer.

All-Atom (AA) MD Simulations: These simulations represent every atom in the system, offering the highest level of detail. AA simulations of POPC bilayers have been instrumental in understanding the effects of other molecules, like cholesterol, on membrane structure and lipid translocation. researchgate.net They have also been used to study the process of electroporation, revealing how the composition of phospholipids (B1166683) and cholesterol content influences the formation of pores in the membrane under an electric field. rsc.org Researchers have employed AA simulations to investigate the interactions of fatty acids, such as oleic acid, with phosphatidylcholine bilayers, providing insights into structural and dynamical changes upon their insertion. nih.gov

Coarse-Grained (CG) MD Simulations: To study larger systems and longer timescales, coarse-grained models are employed. In these models, groups of atoms are represented as single particles, reducing the computational cost. researchgate.net CG simulations have been used to study the stability of lipid bilayers containing POPC and pH-sensitive lipids, which are important for drug delivery systems. nih.gov These simulations have also been valuable in investigating the interactions between transmembrane proteins and lipids in complex model membranes, identifying specific binding sites for lipids like POPC. biorxiv.org The MARTINI force field is a commonly used parameter set for CG simulations of lipids and other biological molecules. nih.govnih.gov

Langevin Dynamics: This simulation method incorporates the effects of solvent viscosity and random thermal motions without explicitly modeling every solvent molecule. Langevin dynamics studies on unsaturated phospholipids, including POPC, have been used to investigate their structural and dynamic properties in a membrane environment. nih.gov This approach is particularly useful for efficiently sampling the conformational space of lipid molecules.

Force Field Validation and Comparative Analyses in Membrane Simulations

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system.

Numerous studies have focused on validating and comparing different force fields for simulating phosphatidylcholine bilayers, including those composed of POPC. acs.orgnih.govresearchgate.net These comparative analyses evaluate the ability of force fields like CHARMM36, GROMOS, and Slipids to reproduce experimental data on various bilayer properties. acs.orgnih.govnih.gov It has been shown that while some bilayer properties are sensitive to the chosen force field, others are less so. acs.orgnih.gov Such validation is crucial for ensuring the reliability of simulation results and for the continued improvement of these computational models. nih.govacs.org For instance, comparisons between the Berger united-atom model and the all-atom CHARMM36 force field have revealed differences in the predicted dihedral-angle distributions for POPC, highlighting the impact of the force field on conformational properties. nih.gov

| Force Field | Simulation Type | Key Findings for POPC Bilayers |

| GROMOS96 | All-Atom MD | Reproduces the structure and hydration of POPC bilayers with high accuracy. acs.orgacs.org |

| CHARMM36 | All-Atom MD | Widely used and validated for lipid simulations, showing good agreement with experimental data for POPC. researchgate.netnih.govnih.gov |

| Berger | United-Atom MD | A commonly used united-atom force field, though shows some differences in conformational details compared to all-atom models like CHARMM36 for POPC. nih.gov |

| Slipids | All-Atom MD | Optimized for lipid simulations and has been shown to predict the phase behavior of similar lipids like SOPC. mdpi.com |

| MARTINI | Coarse-Grained MD | Enables large-scale simulations of systems containing POPC to study phenomena like liposome (B1194612) stability and protein-lipid interactions. nih.govnih.gov |

Spectroscopic and Imaging Techniques

A variety of experimental techniques are employed to complement computational studies, providing real-world data on the structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Properties

NMR spectroscopy is a powerful technique for probing the structure and dynamics of lipids in solution and in bilayers.

¹³C NMR has been used to investigate the dynamic structure of POPC in aqueous dispersions by measuring nuclear spin-lattice relaxation times. nih.gov These studies have shown that the position of the unsaturated oleoyl (B10858665) chain (at sn-1 or sn-2) does not significantly affect the dynamic structure of the bilayer above its phase transition temperature. nih.gov ¹H NMR spectroscopy has been utilized to analyze the conformation of the 1,2-diacyl moiety in glycerophospholipids, revealing the influence of the phosphocholine (B91661) headgroup on the helical properties of the molecule in solution. beilstein-journals.org Furthermore, ²H solid-state NMR, often in conjunction with MD simulations, allows for the determination of order parameters in lipid bilayers, providing insights into how molecules like cholesterol affect the ordering of unsaturated lipid chains. nih.gov

Mass Spectrometry for Lipidomics Analysis and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool in lipidomics for the identification and quantification of individual lipid species from complex biological samples.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of glycerophospholipids like POPC. nih.gov Through collision-induced dissociation, specific fragment ions are generated that allow for the identification of the headgroup and the constituent fatty acyl chains. nih.gov For phosphatidylcholines, a precursor ion scan for m/z 184 in positive-ion mode is characteristic of the phosphocholine headgroup. nih.gov High-resolution mass spectrometry, such as Quadrupole-Time of Flight (Q-TOF), provides accurate mass measurements that aid in determining the elemental composition of the lipid. mdpi.com These techniques are central to untargeted lipidomic approaches that aim to comprehensively profile the lipid composition of cells and tissues, where POPC is often a major identified species. mdpi.com

| MS Technique | Application for this compound | Information Obtained |

| Tandem MS (MS/MS) | Structural Elucidation | Identification of phosphocholine headgroup and oleoyl/palmitoyl acyl chains. nih.gov |

| Precursor Ion Scanning | Headgroup Identification | Detection of the characteristic phosphocholine fragment (m/z 184). nih.gov |

| High-Resolution MS | Elemental Composition | Accurate mass determination for confident identification. mdpi.com |

| Shotgun Lipidomics | Quantification | Measurement of the abundance of POPC within a complex lipid mixture. |

Fluorescence Microscopy for Observing Membrane Dynamics

Fluorescence microscopy and spectroscopy offer sensitive methods to visualize and quantify the dynamic processes within lipid membranes.

Fluorescently labeled lipid analogs and membrane probes are incorporated into POPC-containing liposomes or cell membranes to study various dynamic properties. nih.gov For instance, fluorescent probes have been used in POPC bilayers to investigate the behavior of molecules like diphenylhexatriene (DPH) and its derivatives, providing information on their location, orientation, and translocation across the membrane. mdpi.com Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of fluorescently labeled lipids within a bilayer, providing insights into membrane fluidity. nih.gov The use of fluorescent lipids has also been instrumental in studying the delivery and subsequent trafficking of lipids to the plasma membrane of living cells. nih.gov

Atomic Force Microscopy (AFM) for Membrane Nanodomains

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides topographical and nanomechanical information about surfaces. nih.gov In the context of lipid research, AFM is invaluable for visualizing the structure of model lipid membranes and observing the formation of nanodomains, which are small, transient assemblies of lipids within the membrane. nih.gov These domains are thought to be crucial for various cellular processes, including signaling and protein trafficking. mdpi.com

AFM allows for the direct imaging of supported lipid bilayers containing this compound in an aqueous environment, mimicking physiological conditions. nih.gov The technique can distinguish between different lipid phases based on their height and mechanical properties. For instance, in mixed lipid bilayers, liquid-disordered (Ld) phases, where lipids like this compound are typically found, can be differentiated from more ordered, gel-like domains. mdpi.comcaltech.edu

Research findings have demonstrated that AFM can be used to study the influence of various molecules, such as cholesterol, on the organization of phosphatidylcholine-containing membranes. mdpi.com By incorporating this compound into model membranes, researchers can use AFM to observe how it partitions between different phases and how it influences the size, shape, and stability of nanodomains. nih.govnih.gov Furthermore, force spectroscopy mode in AFM can be employed to measure the nanomechanical properties of the membrane, such as its elasticity and breakthrough force, providing insights into how this compound affects membrane integrity. nih.govub.edu

Table 1: Application of AFM in Studying Lipid Membranes

| AFM Mode | Information Obtained | Relevance to this compound |

|---|---|---|

| Imaging Mode (Contact/Tapping) | High-resolution topographical maps of the lipid bilayer surface. nih.gov | Visualization of phase separation and the distribution of this compound within nanodomains. nih.govmdpi.com |

| Force Spectroscopy | Measurement of nanomechanical properties like membrane thickness, elasticity, and rupture force. nih.govub.edu | Quantification of the effects of this compound on membrane stability and fluidity. |

| High-Speed AFM (HS-AFM) | Real-time observation of dynamic processes in the membrane. mdpi.com | Studying the kinetics of nanodomain formation and dissipation influenced by this compound. |

Sum Frequency Generation (SFG) Vibrational Spectroscopy